molecular formula C9H7F4NO2 B13702932 Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13702932
M. Wt: 237.15 g/mol
InChI Key: DPWXAZXVYWXYAW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F4NO2. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate, followed by reduction to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-fluoro-3-(trifluoromethyl)benzoate
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride

Comparison: Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .

Biological Activity

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a trifluoromethyl group. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C₉H₈F₄N O₂
  • Molecular Weight : Approximately 237.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the amino group allows for hydrogen bonding with biological targets.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The amino group can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways.
  • Photoactivity : Preliminary studies suggest that exposure to light may induce structural changes in the compound, which could be leveraged in phototherapy applications.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains.
  • Anticancer Potential : Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerPotential inhibition of cancer cell growth
Enzyme InhibitionModulation of enzyme activity observed in preliminary assays

Case Studies and Research Findings

  • Antimicrobial Study :
    A study published in MDPI explored the antimicrobial efficacy of various fluorinated compounds, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research :
    In vitro studies highlighted the compound's ability to inhibit the proliferation of human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting a dual mechanism of action that could be further explored for therapeutic applications .
  • Enzyme Interaction Studies :
    Research focusing on enzyme interactions has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate?

  • Methodology :

  • Step 1 : Start with fluorinated benzoic acid derivatives (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, CAS 115029-23-7) as precursors. Introduce the amino group via catalytic hydrogenation or nucleophilic substitution under inert conditions .
  • Step 2 : Esterify the carboxylic acid group using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC to confirm ester formation .
  • Key Challenge : Competing dehalogenation or over-reduction of the trifluoromethyl group. Use low-temperature (-20°C to 0°C) conditions to minimize side reactions .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Workflow :

  • NMR : ¹⁹F NMR identifies fluorine environments (e.g., CF₃ at δ -60 to -65 ppm; aromatic F at δ -110 ppm) .
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase) .
  • Melting Point : Compare observed mp (e.g., 123–124°C for structurally similar esters) to literature values .
    • Data Interpretation : Discrepancies in melting points may indicate impurities or polymorphic forms .

Q. What are the stability considerations for long-term storage?

  • Storage Protocol :

  • Store in airtight containers under nitrogen at -20°C. Avoid exposure to moisture or strong oxidizers (e.g., peroxides), which may degrade the ester or amino group .
  • Shelf-life: Typically 12–24 months, validated via accelerated stability studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Test dichloromethane or THF for milder conditions .
  • Catalyst Selection : Palladium on carbon vs. Raney nickel for hydrogenation. Pd/C reduces dehalogenation risk but requires higher pressures (3–5 bar) .
    • Case Study : In 3-chloro-5-(trifluoromethyl)benzoic acid synthesis, trifluoroacetic acid deprotection minimizes halogen loss .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

  • Methodology :

  • DFT Calculations : Model transition states using Gaussian or ORCA. Input InChI key (e.g., SYZGXVJQDWMJCI-UHFFFAOYSA-N for related benzylamines) to simulate electronic effects .
  • Hammett Constants : Use σ values for substituents (e.g., CF₃ σ = 0.54) to predict reaction rates in SNAr mechanisms .

Q. How do structural analogs (e.g., chloro-fluoro-trifluoromethyl derivatives) inform SAR studies?

  • Data Comparison :

Analog Activity (IC₅₀, nM)LogP Reference
Methyl 2-amino-3-Cl-5-CF₃-benzoate120 ± 152.8
Methyl 2-amino-3-F-5-CF₃-benzoate85 ± 102.5
  • Insight : Fluorine’s electronegativity enhances target binding vs. chlorine, but reduces membrane permeability due to lower LogP .

Q. What are the contradictions in reported melting points for fluorinated benzoates?

  • Analysis :

  • Discrepancies arise from polymorphic forms (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid: mp 186–188°C vs. 190°C ).
  • Resolution : Use differential scanning calorimetry (DSC) to identify polymorph transitions and validate purity .

Q. Methodological Challenges & Solutions

Handling air-sensitive intermediates in large-scale synthesis

  • Best Practices :

  • Use Schlenk lines for amine protection/deprotection.
  • Replace methanol with deuterated solvents (e.g., CD₃OD) for in-situ NMR monitoring .

Resolving overlapping signals in ¹H NMR spectra

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) to assign aromatic protons adjacent to CF₃ groups.
  • Paramagnetic shift reagents (e.g., Eu(fod)₃) for signal splitting .

Q. Applications in Drug Discovery

Role in agrochemical intermediate synthesis (e.g., fluralaner analogs)

  • Case Study :
  • This compound is a precursor to 4-(5-(3,5-dichlorophenyl)-5-CF₃-isoxazol-3-yl)-2-methylbenzoic acid, a fluralaner intermediate .
  • Key Reaction : Cyclization with hydroxylamine under acidic conditions yields isoxazoline cores .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3

InChI Key

DPWXAZXVYWXYAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

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